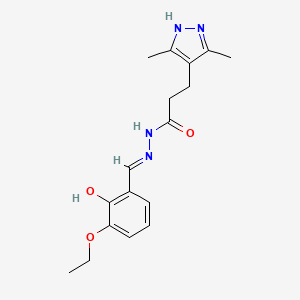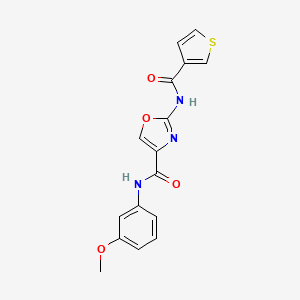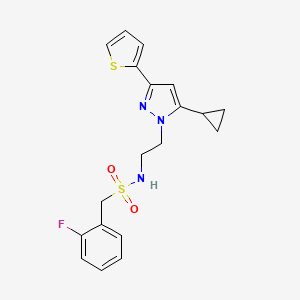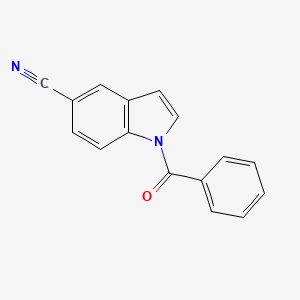
(5-Fluoropyridin-3-yl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Fluoropyridin-3-yl)dimethylphosphine oxide” is a chemical compound with the molecular formula C7H9FNOP. It has a molecular weight of 173.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9FNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 71-72 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 4-thiazolidinylphosphine oxides : Dimethylphosphine oxide has been used in the synthesis of dimethyl 4-thiazolidinylphosphine oxides through addition to 3-thiazolines. This process involves different synthetic routes and the structures of the products feature hydrogen bonding of the form N–H· · ·O=P (Gröger et al., 1997).
Development of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides : These compounds have been synthesized through the reaction of phenylamines with isocyanates and isothiocyanates, confirming their composition by various spectroscopy methods (Varbanov et al., 2000).
Formation of Hetarynes : Studies on the action of potassium amide on N-oxides of various pyridines, including 3-fluoropyridine-N-oxide, revealed insights into the mechanisms of amino compound formation (Martens & Hertog, 2010).
Synthesis of sterically crowded atropisomeric compounds : Utilization of different coupling methods, including Stille cross-coupling, has enabled the synthesis of sterically crowded atropisomeric compounds for enantioselective fluorosensing (Mei et al., 2006).
Biological Applications and Effects
Investigation of systemic insecticides : The compound has been studied for its effectiveness as a systemic insecticide, particularly in controlling mealybug vectors of the swollen shoot virus in cacao (Nicol, 1952).
Development of drug delivery systems : Research has explored the use of magnetic mesoporous silica nanoparticles for drug delivery, particularly for anticancer drugs like 5-Fluorouracil, demonstrating the potential of this compound in medical applications (Egodawatte et al., 2017).
Other Applications
Reactions with olefins : Studies have shown that dimethylphosphine reacts with various olefins, forming different adducts, demonstrating its reactivity and potential applications in synthetic chemistry (Fields et al., 1970).
Synthesis of tertiary phosphine oxides : Research on the synthesis of various (pyridyloxymethylene)dimethylphosphine oxides has been conducted, providing a basis for further exploration of these compounds in chemical synthesis (Tashev et al., 1996).
Safety and Hazards
The safety information for “(5-Fluoropyridin-3-yl)dimethylphosphine oxide” includes several hazard statements: H301, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-dimethylphosphoryl-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVNHHSEFVXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2812109.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2812114.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)



![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)
